molecular formula C14H21NOS B11862557 2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone

2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone

Cat. No.: B11862557
M. Wt: 251.39 g/mol
InChI Key: STBIQZLGLGDTHB-UHFFFAOYSA-N
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Description

2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone is an organic compound that belongs to the class of azepanes and thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: Alkylation reactions are commonly used to introduce the ethyl group at the desired position.

    Attachment of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylazepan-2-yl)-1-(thiophen-2-yl)ethanone
  • 2-(1-Ethylazepan-2-yl)-1-(furan-2-yl)ethanone
  • 2-(1-Ethylazepan-2-yl)-1-(pyridin-2-yl)ethanone

Uniqueness

2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone is unique due to the specific combination of the azepane and thiophene rings, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

2-(1-ethylazepan-2-yl)-1-thiophen-2-ylethanone

InChI

InChI=1S/C14H21NOS/c1-2-15-9-5-3-4-7-12(15)11-13(16)14-8-6-10-17-14/h6,8,10,12H,2-5,7,9,11H2,1H3

InChI Key

STBIQZLGLGDTHB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCCC1CC(=O)C2=CC=CS2

Origin of Product

United States

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